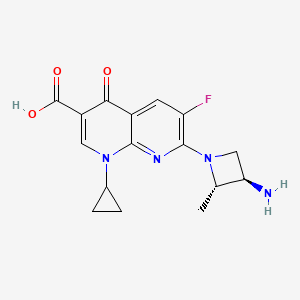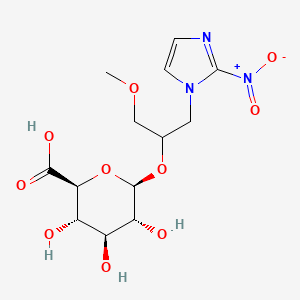
2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Similar compounds, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (tte), are commonly used as electrolyte solvents in lithium-ion batteries (libs) .
Mode of Action
Tte, a similar compound, has been reported to reduce the solubility of intermediate lithium polysulfides in lithium-sulfur batteries (lsbs), thereby preventing the polysulfide shuttle (pss) effect and improving battery performance .
Biochemical Pathways
Tte has been shown to lead to the formation of a compact and uniform surface layer on the lithium anode when used as an additive, which improves the efficiency and stability of li-s batteries .
Pharmacokinetics
Tte, a similar compound, is known to act as a cosolvent, reducing the viscosity of the electrolyte and enabling the use of lower concentrations of lithium salt without compromising ionic conductivity .
Result of Action
Tte, a similar compound, has been shown to suppress dendrites without raising the interfacial impedance in lithium-metal batteries .
Action Environment
The action, efficacy, and stability of 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole can be influenced by various environmental factors. For instance, TTE, a similar compound, is a clear liquid with a boiling point of 92 °C that is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with 1,1,2,2-tetrafluoroethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzimidazole, followed by nucleophilic substitution with 1,1,2,2-tetrafluoroethyl bromide or chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions: 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the tetrafluoroethyl group.
2-(Trifluoromethyl)-1H-benzimidazole: A similar compound with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-(1,1,1,2-Tetrafluoroethyl)-1H-benzimidazole: A closely related compound with a slightly different fluorination pattern.
Comparison: 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to 1H-benzimidazole, it has increased lipophilicity and chemical stability. The tetrafluoroethyl group also enhances its ability to interact with biological targets, making it potentially more effective in pharmaceutical applications than its trifluoromethyl or non-fluorinated counterparts.
Properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2/c10-7(11)9(12,13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMJQYTLFLOLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386106 |
Source


|
| Record name | 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-00-1 |
Source


|
| Record name | 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Trifluoromethyl)-2,3,4,4a,5,6-hexahydro-1h-pyrazino[1,2-a]quinoline](/img/structure/B1222275.png)



![2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE](/img/structure/B1222279.png)

![1-(4-Fluorophenyl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxylic acid (2-oxo-3-oxolanyl) ester](/img/structure/B1222286.png)
![N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1222287.png)
![[3-Amino-4-(methoxymethyl)-6-methyl-2-thieno[2,3-b]pyridinyl]-(4-phenyl-1-piperazinyl)methanone](/img/structure/B1222290.png)
![7-(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1222291.png)
![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)

